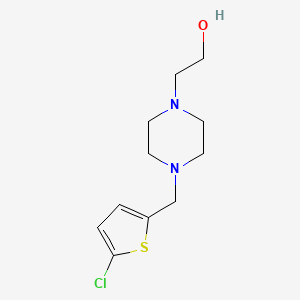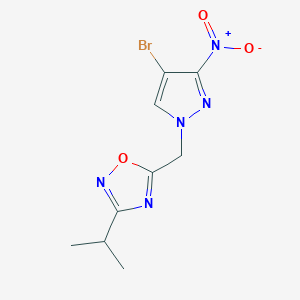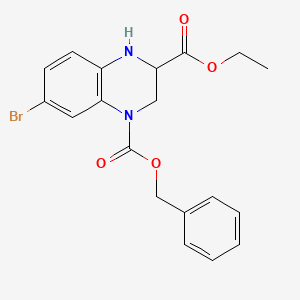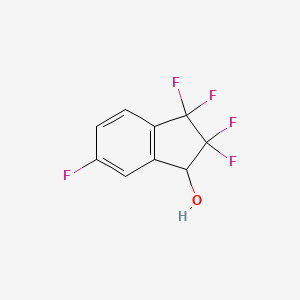
N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Conversion of 5-methylfuran-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Step 2: Reaction of the acid chloride with diethylamine to form the amide intermediate.
Step 3: Addition of acryloyl chloride to the amide intermediate to yield n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acrylamide derivatives.
Applications De Recherche Scientifique
Chemistry: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities.
Industry: In the industrial sector, n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins.
Comparaison Avec Des Composés Similaires
- n,n-Diethyl-3-(2-furyl)acrylamide
- n,n-Diethyl-3-(5-nitrofuran-2-yl)acrylamide
- n,n-Diethyl-3-(5-bromofuran-2-yl)acrylamide
Uniqueness: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(E)-N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)9-8-11-7-6-10(3)15-11/h6-9H,4-5H2,1-3H3/b9-8+ |
Clé InChI |
QJUMLZXFYRYSJP-CMDGGOBGSA-N |
SMILES isomérique |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C |
SMILES canonique |
CCN(CC)C(=O)C=CC1=CC=C(O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


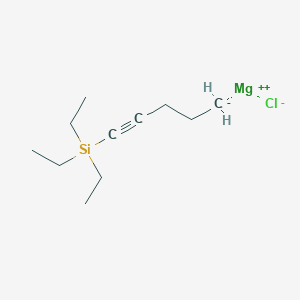
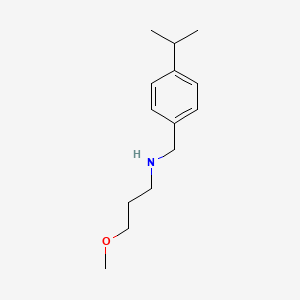
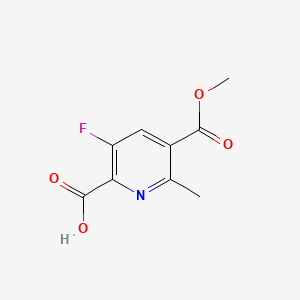

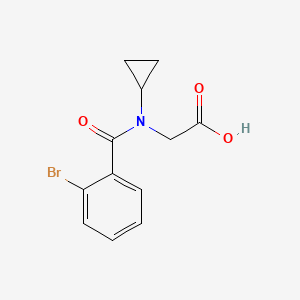
![4-[(1,5-dimethyl-4-nitropyrazol-3-yl)diazenyl]-N,N-diethylaniline](/img/structure/B14902070.png)

![1-(3-Cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-cyclopropylurea](/img/structure/B14902091.png)
![[1,2,4]Triazolo[1,5-a]pyridine-7-thiol](/img/structure/B14902096.png)

